An In-depth Technical Guide to the Chemical and Physical Properties of 3-(chloromethyl)-N-methylbenzamide
An In-depth Technical Guide to the Chemical and Physical Properties of 3-(chloromethyl)-N-methylbenzamide
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical and physical properties of 3-(chloromethyl)-N-methylbenzamide. As a compound of interest in synthetic chemistry and potentially in drug discovery, a thorough understanding of its characteristics is crucial for its effective application and handling. This document synthesizes available data, including predicted and limited experimental values, to offer a detailed profile of the molecule. It covers its chemical structure, physicochemical properties, spectroscopic characteristics, a plausible synthetic route, and essential safety information. Furthermore, this guide outlines standard experimental protocols for the determination of key properties, providing a framework for researchers to validate and expand upon the existing knowledge base.
Introduction and Chemical Identity
3-(chloromethyl)-N-methylbenzamide is a substituted aromatic amide with the chemical formula C₉H₁₀ClNO.[1] Its structure features a central benzene ring substituted with a chloromethyl group at the meta-position and an N-methylbenzamide functional group. This unique combination of a reactive benzylic chloride and an amide moiety makes it a versatile intermediate in organic synthesis. The presence of the chloromethyl group, in particular, offers a reactive site for nucleophilic substitution, enabling the facile introduction of this molecular scaffold into a wide array of more complex molecules.
A precise understanding of its properties is fundamental for researchers aiming to utilize this compound in multi-step syntheses or to investigate its potential biological activities. This guide aims to consolidate the currently available information and provide a solid foundation for future research and development endeavors.
Chemical Structure
The structural representation of 3-(chloromethyl)-N-methylbenzamide is crucial for understanding its reactivity and spectroscopic properties.
Figure 2: Proposed Synthesis Workflow for 3-(chloromethyl)-N-methylbenzamide.
This two-step process involves the initial conversion of 3-(chloromethyl)benzoic acid to its more reactive acyl chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂). The subsequent reaction of the acyl chloride with methylamine would yield the desired product.
Reactivity Profile
The reactivity of 3-(chloromethyl)-N-methylbenzamide is dominated by the benzylic chloride. This functional group is susceptible to nucleophilic substitution reactions (Sₙ1 and Sₙ2), allowing for the introduction of a variety of functional groups at the benzylic position. The amide functionality is generally stable but can be hydrolyzed under strong acidic or basic conditions.
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for 3-(chloromethyl)-N-methylbenzamide is not widely available, general precautions for handling substituted benzamides and benzylic chlorides should be followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [2]
Experimental Protocols
The following are generalized, standard operating procedures for the determination of key physicochemical properties. These protocols serve as a template for the experimental validation of the properties of 3-(chloromethyl)-N-methylbenzamide.
Determination of Melting Point
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A small, dry sample of the compound is packed into a capillary tube.
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The capillary tube is placed in a melting point apparatus.
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The sample is heated at a slow, controlled rate.
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The temperature range at which the sample melts is recorded.
Spectroscopic Analysis Workflow
Figure 3: General Workflow for Spectroscopic Characterization.
Conclusion
3-(chloromethyl)-N-methylbenzamide is a chemical compound with significant potential as a synthetic intermediate. This guide has consolidated the available information on its chemical and physical properties, highlighting the current reliance on predicted data. There is a clear need for further experimental investigation to fully characterize this molecule. The outlined synthetic pathway and experimental protocols provide a roadmap for researchers to contribute to a more complete understanding of this compound, which will undoubtedly facilitate its broader application in chemical synthesis and drug discovery.
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